molecular formula C9H16ClNO3 B2547408 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2580218-00-2

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride

Cat. No.: B2547408
CAS No.: 2580218-00-2
M. Wt: 221.68
InChI Key: SYUMKVCTNQVPOT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride is a unique spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of both an amino group and a carboxylic acid group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride can be achieved through multiple synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound efficiently.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic strategies are likely employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The spirocyclic structure provides rigidity and unique spatial orientation, which can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride is unique due to its combination of functional groups and spirocyclic structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c10-5-7-1-2-9(13-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMKVCTNQVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)OC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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